4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group. This can be done using a chlorophenyl halide in the presence of a base.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1H-pyrazole: Lacks the methyl group, which can affect its chemical and biological properties.
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Similar structure but with the methyl group at a different position.
4-(4-Chlorophenyl)-1-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group and the methyl group on the pyrazole ring makes it a versatile compound for various applications in research and industry.
Biological Activity
4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural features that contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chlorophenyl group, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable investigation assessed the cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (nM) |
---|---|---|
4c | NUGC (Gastric Cancer) | 60 |
4b | HEPG2 (Liver Cancer) | 428 |
6c | DLDI (Colon Cancer) | 120 |
These results indicate that the chlorophenyl substitution enhances the compound's potency against specific cancer types, particularly gastric and liver cancers .
The mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. For instance, compounds like 4j , a derivative of this compound, have been shown to inhibit AKT2/PKBβ kinase activity, a critical pathway in glioma malignancy . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer effects, pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. For example, studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests a potential application in treating bacterial infections.
Study on Cytotoxicity
In a comprehensive study assessing the cytotoxicity of various pyrazole derivatives, it was found that compounds with a chlorophenyl group exhibited enhanced activity compared to their non-substituted counterparts. The study utilized Brine Shrimp Lethality Assay to evaluate toxicity levels, confirming that the presence of electronegative groups significantly impacts cytotoxic efficacy .
Kinase Inhibition Study
Another pivotal study focused on the kinase inhibitory properties of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. Compound 4j was noted for its ability to inhibit glioma growth while displaying minimal toxicity towards non-cancerous cells, highlighting its therapeutic potential in targeted cancer therapies .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAPBEHYLWULEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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